molecular formula C27H26N4O5S B2659894 N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899787-50-9

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No. B2659894
CAS RN: 899787-50-9
M. Wt: 518.59
InChI Key: KKHJLRMMXOOBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide” is a complex organic compound. It contains several functional groups, including a benzylthio group, a nitrobenzyl group, and a dihydroquinazolin group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylthio group, the nitrobenzyl group, and the dihydroquinazolin group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitro group could make the molecule more polar, while the benzylthio and dihydroquinazolin groups could contribute to the molecule’s overall stability .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, while the benzylthio group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis and Characterization

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, demonstrating the process of creating similar complex compounds. These compounds were found to be active in various screenings, including psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro, highlighting their potential in medical and pharmacological research (Zablotskaya et al., 2013).

Biological Activity

Research on quinazolinone derivatives has shown their potential in various biological applications. For example, the synthesis and biological evaluation of novel 3(4H)-quinazolinone derivatives revealed their significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (El-Shenawy, 2017).

Pharmacological Potential

Quinazoline derivatives have been explored for their diuretic and antihypertensive potential. A study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, and evaluated their activities, demonstrating the pharmacological potential of these compounds in treating hypertension (Rahman et al., 2014).

Chemotherapeutic Applications

N9-substituted 2,4-diaminoquinazolines were synthesized and evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing potential in treating infections related to these pathogens. This study illustrates the use of quinazoline derivatives in developing chemotherapeutic agents (Gangjee et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can sometimes be explosive, while those containing benzyl groups can sometimes be toxic .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. For example, it could be investigated as a potential drug or as a building block for the synthesis of other complex molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves the reaction of 2-(benzylthio)ethanamine with 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(benzylthio)ethanamine", "3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(benzylthio)ethanamine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a few minutes.", "Step 3: Add 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoic acid to the reaction mixture and stir for several hours.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide." ] }

CAS RN

899787-50-9

Product Name

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Molecular Formula

C27H26N4O5S

Molecular Weight

518.59

IUPAC Name

N-(2-benzylsulfanylethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C27H26N4O5S/c32-25(28-14-16-37-19-20-7-2-1-3-8-20)13-15-29-26(33)23-11-4-5-12-24(23)30(27(29)34)18-21-9-6-10-22(17-21)31(35)36/h1-12,17H,13-16,18-19H2,(H,28,32)

InChI Key

KKHJLRMMXOOBRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.